molecular formula C15H20N2O4S B7477757 N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide

N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide

Cat. No. B7477757
M. Wt: 324.4 g/mol
InChI Key: CARZTMWMOFYRKG-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide, also known as CYM-53093, is a chemical compound that has gained attention in the scientific community due to its potential in various research applications.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide involves its ability to selectively inhibit TRPC3 and TRPC6 channels. These channels are involved in various cellular processes, including insulin secretion, smooth muscle contraction, and immune cell activation (Li et al., 2013).
Biochemical and Physiological Effects
N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide has been found to have various biochemical and physiological effects. For instance, it has been shown to increase insulin secretion in pancreatic beta-cells (Li et al., 2013). It has also been found to inhibit smooth muscle contraction in the bladder and airway (Kim et al., 2015). Additionally, it has been shown to reduce inflammation in microglial cells (Liu et al., 2015).

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide in lab experiments is its selectivity for TRPC3 and TRPC6 channels, which allows for more specific targeting of these channels compared to other compounds that may also affect other channels. However, one limitation is that N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide may not be suitable for all research applications due to its specific mechanism of action.

Future Directions

There are several future directions for research on N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide. One potential direction is to explore its potential in treating diseases such as diabetes and asthma, which are characterized by dysregulation of TRPC channels. Another direction is to investigate its effects on other cellular processes beyond insulin secretion and smooth muscle contraction. Additionally, further studies could explore the potential use of N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide in combination with other compounds to achieve synergistic effects.
Conclusion
In conclusion, N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide is a chemical compound with potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide could lead to new insights into the role of TRPC channels in cellular processes and potential therapeutic applications.

Synthesis Methods

The synthesis of N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide involves the reaction between 5-morpholin-4-ylsulfonyl-2-nitrobenzoic acid and cyclopropylmethylamine, followed by reduction with palladium on carbon. This method has been described in detail in a study by Li et al. (2013).

Scientific Research Applications

N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide has been found to have potential in various scientific research applications. For instance, it has been used as a tool compound to study the role of TRPC channels in the regulation of insulin secretion in pancreatic beta-cells (Li et al., 2013). It has also been shown to have anti-inflammatory effects in a study on microglial cells (Liu et al., 2015).

properties

IUPAC Name

N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-11-2-5-13(10-14(11)15(18)16-12-3-4-12)22(19,20)17-6-8-21-9-7-17/h2,5,10,12H,3-4,6-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARZTMWMOFYRKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide

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